molecular formula C7H11Cl2FN2 B1519363 2-(Aminomethyl)-5-fluoroaniline dihydrochloride CAS No. 606139-20-2

2-(Aminomethyl)-5-fluoroaniline dihydrochloride

Cat. No. B1519363
M. Wt: 213.08 g/mol
InChI Key: LDQOYZYUGJUANQ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)benzimidazole dihydrochloride is an organic compound with a molecular formula of C8H11Cl2N3 . It’s typically used in laboratory settings .


Synthesis Analysis

The synthesis of a similar compound, 2-amino-1-(aminomethyl)ethanol, involves a series of reactions starting with glycine and formaldehyde. The reaction proceeds in the presence of hydrochloric acid to form 2-aminoacetaldehyde dihydrochloride, which is then reacted with sodium cyanoborohydride to form 2-amino-1-(aminomethyl)ethanol.


Molecular Structure Analysis

The molecular structure of 2-(Aminomethyl)benzimidazole dihydrochloride is represented by the InChI Key HAEYZZSSSUIZAN-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(Aminomethyl)benzimidazole dihydrochloride are not detailed, it’s known that similar compounds can participate in various chemical transformations .


Physical And Chemical Properties Analysis

2-(Aminomethyl)benzimidazole dihydrochloride is typically a white to yellow or reddish-beige solid .

Scientific Research Applications

Synthesis and Chemical Properties

Research into compounds structurally related to 2-(Aminomethyl)-5-fluoroaniline dihydrochloride has led to the development of various synthetic methods and chemical reactions. For example, the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines has been explored, showing their inhibitory effects on immune-activated nitric oxide production without suppressing cell viability. This demonstrates the versatility of these compounds in medicinal chemistry research (Jansa et al., 2014).

Bioactive Fluorenes and Antitumor Activity

Fluorene derivatives, including those with amino and fluoro substitutions, have been synthesized and evaluated for their antimicrobial and cytotoxic activities against cancer cell lines, highlighting the potential of these compounds in drug development. A study reported significant activity against lung and breast carcinoma cells, underscoring the importance of these compounds in cancer research (Hussein et al., 2019).

Fluorescent Amino Acids in Chemical Biology

The development of fluorescent amino acids, including those derived from 2-(aminomethyl)-5-fluoroaniline, has significantly advanced the field of chemical biology. These compounds are used as building blocks for non-perturbative labeling of peptides and proteins, enabling studies of protein structure, dynamics, and interactions with high spatial resolution (Cheng et al., 2020).

Anticancer Agents and Thymidylate Synthase Inhibitors

Compounds related to 2-(Aminomethyl)-5-fluoroaniline dihydrochloride have been explored as thymidylate synthase inhibitors, a critical target in cancer chemotherapy. These inhibitors, including fluoropyrimidines like 5-fluorouracil, are crucial in treating various human malignancies, with ongoing research focused on overcoming drug resistance and enhancing clinical efficacy (Chu et al., 2003).

Clinical Pharmacogenetics and Dosing Guidelines

The Clinical Pharmacogenetics Implementation Consortium has developed guidelines for dosing fluoropyrimidines based on dihydropyrimidine dehydrogenase genotype, highlighting the clinical relevance of understanding genetic factors in drug metabolism and therapy optimization (Amstutz et al., 2018).

Safety And Hazards

While specific safety data for 2-(Aminomethyl)benzimidazole dihydrochloride is not available, similar compounds may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(aminomethyl)-5-fluoroaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.2ClH/c8-6-2-1-5(4-9)7(10)3-6;;/h1-3H,4,9-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQOYZYUGJUANQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-5-fluoroaniline dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-5-fluoroaniline dihydrochloride
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